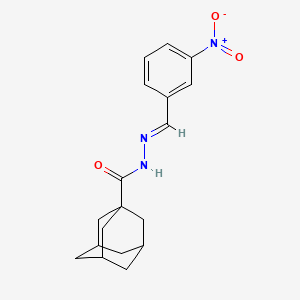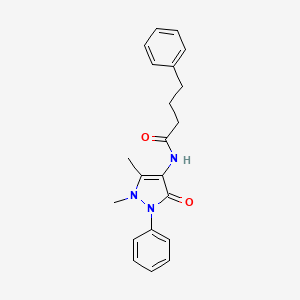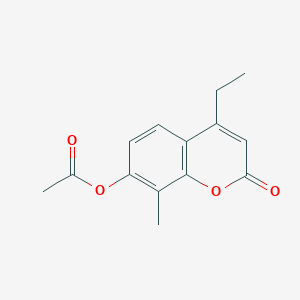
N'-(3-nitrobenzylidene)-1-adamantanecarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(3-nitrobenzylidene)-1-adamantanecarbohydrazide, also known as NBAC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of hydrazides and is synthesized through a multi-step process.
Mecanismo De Acción
The mechanism of action of N'-(3-nitrobenzylidene)-1-adamantanecarbohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, N'-(3-nitrobenzylidene)-1-adamantanecarbohydrazide has been shown to induce apoptosis by inhibiting the activity of various proteins involved in cell survival and proliferation. In neurodegenerative diseases, N'-(3-nitrobenzylidene)-1-adamantanecarbohydrazide has been shown to inhibit the activity of enzymes involved in the formation of beta-amyloid plaques, which are a hallmark of Alzheimer's disease.
Biochemical and Physiological Effects:
N'-(3-nitrobenzylidene)-1-adamantanecarbohydrazide has been shown to exhibit various biochemical and physiological effects, depending on the application. In cancer cells, N'-(3-nitrobenzylidene)-1-adamantanecarbohydrazide has been shown to induce apoptosis by activating various signaling pathways involved in cell death. In neurodegenerative diseases, N'-(3-nitrobenzylidene)-1-adamantanecarbohydrazide has been shown to inhibit the formation of beta-amyloid plaques, which are a major contributor to the pathogenesis of Alzheimer's disease. In agriculture, N'-(3-nitrobenzylidene)-1-adamantanecarbohydrazide has been shown to possess insecticidal properties by disrupting the nervous system of insects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N'-(3-nitrobenzylidene)-1-adamantanecarbohydrazide in lab experiments include its high purity, stability, and ease of synthesis. However, the limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for the study of N'-(3-nitrobenzylidene)-1-adamantanecarbohydrazide. In medicine, further studies are needed to fully understand its mechanism of action and potential use as an anti-cancer and anti-inflammatory agent. In agriculture, further studies are needed to develop new insecticides based on N'-(3-nitrobenzylidene)-1-adamantanecarbohydrazide. In materials science, further studies are needed to explore the potential use of N'-(3-nitrobenzylidene)-1-adamantanecarbohydrazide in the development of new materials with unique properties.
Conclusion:
In conclusion, N'-(3-nitrobenzylidene)-1-adamantanecarbohydrazide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method involves several steps, and the chemical structure is confirmed through various spectroscopic techniques. N'-(3-nitrobenzylidene)-1-adamantanecarbohydrazide has been extensively studied for its potential applications in medicine, agriculture, and materials science. The mechanism of action is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N'-(3-nitrobenzylidene)-1-adamantanecarbohydrazide has been shown to exhibit various biochemical and physiological effects, depending on the application. The advantages of using N'-(3-nitrobenzylidene)-1-adamantanecarbohydrazide in lab experiments include its high purity, stability, and ease of synthesis, while the limitations include its potential toxicity and the need for further studies. There are several future directions for the study of N'-(3-nitrobenzylidene)-1-adamantanecarbohydrazide, including further studies in medicine, agriculture, and materials science.
Métodos De Síntesis
The synthesis of N'-(3-nitrobenzylidene)-1-adamantanecarbohydrazide involves several steps, including the condensation of 1-adamantanecarbohydrazide with 3-nitrobenzaldehyde in the presence of an acid catalyst. The product obtained is then purified through recrystallization. The chemical structure of N'-(3-nitrobenzylidene)-1-adamantanecarbohydrazide is confirmed through various spectroscopic techniques, including infrared spectroscopy and nuclear magnetic resonance.
Aplicaciones Científicas De Investigación
N'-(3-nitrobenzylidene)-1-adamantanecarbohydrazide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, N'-(3-nitrobenzylidene)-1-adamantanecarbohydrazide has been shown to exhibit anti-cancer activity by inducing apoptosis in cancer cells. It has also been studied for its potential use as an anti-inflammatory agent and for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In agriculture, N'-(3-nitrobenzylidene)-1-adamantanecarbohydrazide has been shown to possess insecticidal properties, making it a potential candidate for the development of new insecticides. In materials science, N'-(3-nitrobenzylidene)-1-adamantanecarbohydrazide has been studied for its potential use in the development of new materials with unique properties.
Propiedades
IUPAC Name |
N-[(E)-(3-nitrophenyl)methylideneamino]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c22-17(18-8-13-4-14(9-18)6-15(5-13)10-18)20-19-11-12-2-1-3-16(7-12)21(23)24/h1-3,7,11,13-15H,4-6,8-10H2,(H,20,22)/b19-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVNXPTMOFMNNDM-YBFXNURJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NN=CC4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)N/N=C/C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(3-Nitrophenyl)methylidene]adamantane-1-carbohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-chloro-2-pyridinyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5718937.png)
![4-bromo-N'-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]oxy}benzenecarboximidamide](/img/structure/B5718943.png)
![3-{[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]carbonyl}-1-(2-hydroxyethyl)pyridinium chloride](/img/structure/B5718953.png)


![4-{[(2-aminophenyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5718973.png)
![3-chloro-N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-4-methylbenzamide](/img/structure/B5718977.png)

![1-allyl-N-[4-(dimethylamino)benzyl]-1H-benzimidazol-2-amine](/img/structure/B5718991.png)
![3-({[(3,4-dimethylbenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid](/img/structure/B5719010.png)

![6-[(dimethylamino)methyl]-3-(2-fluorophenoxy)-7-hydroxy-2,8-dimethyl-4H-chromen-4-one](/img/structure/B5719026.png)
![2-[(4-methoxybenzyl)thio]-N-phenylacetamide](/img/structure/B5719033.png)
![1-{[4-(2-methyl-1,3-thiazol-4-yl)phenyl]sulfonyl}azepane](/img/structure/B5719036.png)